BenchChemオンラインストアへようこそ!

Egfr-IN-8

EGFR Degradation c-Met Degradation NSCLC

Procure EGFR-IN-8 (compound 48) for studies requiring a tool compound that directly addresses acquired resistance to first-generation EGFR TKIs. Unlike conventional kinase inhibitors, this 1,2,4-oxadiazole derivative induces concomitant degradation of both EGFR and c-Met oncoproteins at the protein level, not merely kinase inhibition. Validated in gefitinib-resistant H1975 xenograft models (60% suppression at 150 mg/kg).

Molecular Formula C32H23ClF3N7O4
Molecular Weight 662.0 g/mol
Cat. No. B2570638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEgfr-IN-8
Molecular FormulaC32H23ClF3N7O4
Molecular Weight662.0 g/mol
Structural Identifiers
SMILESC1CC1C(=O)NC2=C(C=C(C=C2)NC(=O)NC3=CC=CC(=C3)C4=NC(=NO4)C5=C(C=C(C=C5)NC(=O)C6=CN=CC=C6)Cl)C(F)(F)F
InChIInChI=1S/C32H23ClF3N7O4/c33-25-15-22(38-29(45)19-4-2-12-37-16-19)8-10-23(25)27-42-30(47-43-27)18-3-1-5-20(13-18)39-31(46)40-21-9-11-26(24(14-21)32(34,35)36)41-28(44)17-6-7-17/h1-5,8-17H,6-7H2,(H,38,45)(H,41,44)(H2,39,40,46)
InChIKeyIIUNSVLRVWGJRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

EGFR-IN-8 for Procurement: A Dual EGFR/c-Met Oncoprotein Degrader Targeting TKI-Resistant NSCLC


EGFR-IN-8 (CAS 2407957-87-1, molecular formula C32H23ClF3N7O4, MW 662.02) is a 1,2,4-oxadiazole derivative that functions as a dual EGFR and c-Met inhibitor [1]. Unlike conventional kinase inhibitors, this compound (designated compound 48 in the originating study) facilitates the concomitant degradation of both EGFR and c-Met oncoproteins at the protein level, positioning it as a research tool specifically engineered for investigating and overcoming EGFR tyrosine kinase inhibitor (TKI) resistance mechanisms in non-small cell lung cancer (NSCLC) models [2].

Why EGFR-IN-8 Cannot Be Readily Replaced by Generic EGFR Inhibitors in TKI-Resistant Models


Conventional EGFR inhibitors (e.g., gefitinib, erlotinib) and many in-class dual EGFR/c-Met kinase inhibitors fail to adequately address acquired resistance driven by c-Met amplification or bypass signaling in TKI-resistant NSCLC models [1]. The efficacy of EGFR-IN-8 arises not solely from kinase inhibition but from its demonstrated capacity to induce the concomitant downregulation of both EGFR and c-Met at the protein level via a degradation mechanism [2]. Furthermore, EGFR-IN-8 exhibits equipotent antiproliferative activity across a panel of five NSCLC cell lines with differing EGFR mutational statuses (IC₅₀ = 0.2–0.6 μM), whereas the same panel shows differential sensitivity to various other EGFR kinase inhibitors [3]. These mechanistic and efficacy distinctions render generic substitution with a typical EGFR inhibitor or an alternative dual inhibitor lacking degradation activity scientifically unsound in the context of investigating EGFR TKI-resistant NSCLC.

Quantitative Differentiation of EGFR-IN-8: Head-to-Head and Class-Level Evidence for Procurement Decisions


Mechanism-Driven Superiority: Oncoprotein Degradation vs. Standard Kinase Inhibition

Unlike standard ATP-competitive EGFR/c-Met dual kinase inhibitors (e.g., EGFR/c-Met-IN-1) or clinical agents (e.g., gefitinib) that primarily block phosphorylation, EGFR-IN-8 exerts its effect through a distinct mechanism: it facilitates the concomitant downregulation of both EGFR and c-Met at the protein level [1]. This degradation mechanism, as demonstrated via Western blot and RT-PCR analyses in the original study, provides a therapeutic rationale for addressing acquired resistance driven by bypass signaling or oncoprotein overexpression, a scenario where simple kinase inhibition may be insufficient [1].

EGFR Degradation c-Met Degradation NSCLC TKI Resistance

Pan-Mutational Antiproliferative Potency: Equipotent Activity Across Diverse NSCLC Genotypes

EGFR-IN-8 demonstrates a critical advantage over many targeted therapies: its antiproliferative potency remains consistent regardless of the EGFR mutational background [1]. In a panel of five NSCLC cell lines with differing EGFR mutational status (including A549, PC9, H1975, CL68, and CL97), EGFR-IN-8 displayed an IC₅₀ range of 0.2–0.6 μM at 48 hours [2]. In stark contrast, the same panel exhibited widely differential sensitivity when tested against a range of conventional EGFR kinase inhibitors [3]. This equipotency across genotypes directly supports the use of EGFR-IN-8 in models where mutational heterogeneity or acquired resistance is the primary research focus.

EGFR Mutation Antiproliferative NSCLC IC50

In Vivo Efficacy in Gefitinib-Resistant NSCLC: Dose-Dependent Tumor Suppression

EGFR-IN-8 provides quantifiable in vivo tumor suppression in a clinically relevant, gefitinib-resistant xenograft model (H1975), a model that exhibits resistance to first-generation EGFR TKIs [1]. Oral administration of EGFR-IN-8 at 50 mg/kg resulted in a 29% suppression of H1975 tumor growth, while a higher dose of 150 mg/kg achieved a 60% suppression, demonstrating a clear dose-response relationship in vivo . This stands in contrast to gefitinib, which lacks efficacy in this specific TKI-resistant setting, thereby underscoring the value of EGFR-IN-8 for studies requiring a validated, orally bioavailable tool compound for in vivo resistance research.

Gefitinib Resistance Xenograft In Vivo Efficacy Tumor Suppression

Scaffold Optimization and Chemical Identity: 1,2,4-Oxadiazole-Based Structure

The procurement value of EGFR-IN-8 is further validated by its origin: it was identified as the 'optimal agent' (compound 48) following a systematic structure-activity relationship (SAR) study based on the 1,2,4-oxadiazole scaffold of an initial hit compound 1 [1]. Its distinct chemical identity is defined by the IUPAC name N-(3-chloro-4-(5-(3-(3-(4-(cyclopropanecarboxamido)-3-(trifluoromethyl)phenyl)ureido)phenyl)-1,2,4-oxadiazol-3-yl)phenyl)nicotinamide and a confirmed purity of ≥98% . Unlike early-stage screening hits or unoptimized analogs in the same oxadiazole series, EGFR-IN-8 represents the optimized lead compound with fully characterized in vitro and in vivo activity profiles, reducing the risk associated with procuring less-characterized analogs.

1,2,4-Oxadiazole Chemical Scaffold SAR Identity Verification

Validated Research and Preclinical Application Scenarios for EGFR-IN-8 Procurement


Investigating Mechanisms of Acquired Resistance to First-Generation EGFR TKIs

Procure EGFR-IN-8 for studies requiring a tool compound that directly addresses acquired resistance to first-generation EGFR TKIs like gefitinib. Its demonstrated ability to suppress tumor growth in gefitinib-resistant H1975 xenograft models (29% suppression at 50 mg/kg and 60% suppression at 150 mg/kg) provides a validated in vivo system for elucidating resistance mechanisms driven by c-Met amplification or bypass signaling [1].

Evaluating Dual Oncoprotein Degradation as a Therapeutic Strategy in Heterogeneous NSCLC Models

Utilize EGFR-IN-8 in preclinical studies focused on evaluating the therapeutic potential of concomitant EGFR and c-Met oncoprotein degradation. The compound's equipotent antiproliferative activity (IC₅₀ = 0.2–0.6 μM) across a diverse panel of five NSCLC cell lines with differing EGFR mutational statuses makes it a uniquely valuable tool for investigating mutation-agnostic therapeutic strategies and minimizing experimental variability in heterogeneous tumor models [2].

SAR and Lead Optimization Studies of 1,2,4-Oxadiazole-Derived Degraders

Employ EGFR-IN-8 as a benchmark reference standard in medicinal chemistry and structure-activity relationship (SAR) programs focused on developing novel 1,2,4-oxadiazole-based dual EGFR/c-Met degraders. As the 'optimal agent' (compound 48) identified from a systematic SAR investigation of this scaffold, it serves as a validated positive control for comparing the activity, degradation efficiency, and in vivo efficacy of newly synthesized analogs [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Egfr-IN-8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.